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Compound of Interest

Compound Name: J-1149

Cat. No.: B12362954

Get Quote

An in-depth analysis of the provided request for a technical guide on "J-1149" reveals a

significant challenge: the compound "J-1149" does not appear to be a recognized or publicly

documented chemical entity in scientific literature based on initial broad searches. This

suggests a potential typographical error in the query or reference to an internal, non-public

compound identifier.

A search for "J-1149" did not yield specific binding affinity or kinetic data. However, related

searches surfaced several possibilities that may align with the user's intent:

GSK221149A: A potent and selective oxytocin antagonist.[1] It is plausible that "J-1149" is a

misnomer for this compound.

Inserm U1149: This is a research unit of the French National Institute of Health and Medical

Research (Inserm). It is possible the user is interested in a compound originating from this

specific unit.[2]

JWH Series Compounds: The "J" prefix is characteristic of the JWH series of synthetic

cannabinoids, such as JWH-018 and JWH-073.[3] These compounds have been studied for

their binding affinity to cannabinoid receptors.[3]
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Without a definitive identification of "J-1149," it is impossible to provide an accurate and in-

depth technical guide as requested. The core requirements of summarizing quantitative data,

detailing experimental protocols, and creating specific signaling pathway diagrams are entirely

dependent on the specific molecular entity and its biological target.

To proceed, clarification on the precise identity of the compound of interest is required. Should

the user confirm one of the alternatives listed above, or provide a corrected identifier, a

comprehensive technical guide can be developed. The following sections outline the structure

and type of information that would be included once the target compound is clarified.

Binding Affinity and Kinetics
This section would present a comprehensive summary of the binding characteristics of the

specified compound to its target receptor(s).

Quantitative Binding Data
A table summarizing key binding parameters would be provided.

Parameter Value Receptor(s) Assay Type Reference

Ki (Inhibition

Constant)
Data Data Data Data

Kd (Dissociation

Constant)
Data Data Data Data

IC50 (Half-

maximal

Inhibitory

Concentration)

Data Data Data Data

kon (Association

Rate Constant)
Data Data Data Data

koff (Dissociation

Rate Constant)
Data Data Data Data

Residence Time

(1/koff)
Data Data Data Data
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Experimental Protocols
Detailed methodologies for the key experiments used to determine the binding data would be

outlined.

Radioligand Binding Assay
A common method to determine binding affinity.[4][5][6][7]

Objective: To determine the equilibrium dissociation constant (Kd) or the inhibition constant (Ki)

of the compound.

Principle: This assay measures the direct binding of a radiolabeled ligand to a receptor or the

competition of a non-labeled compound (the test compound) with a radiolabeled ligand for the

same binding site.[6][8]

Generalized Protocol:

Preparation of Membranes: Isolation of cell membranes expressing the target receptor.

Incubation: Incubation of the membranes with a fixed concentration of a suitable radioligand

(e.g., [3H]-ligand) and varying concentrations of the unlabeled test compound.

Equilibrium: The mixture is incubated to allow binding to reach equilibrium.

Separation: Separation of bound from free radioligand, typically by rapid filtration through

glass fiber filters.[5]

Quantification: Measurement of the radioactivity retained on the filters using a scintillation

counter.

Data Analysis: The data are analyzed using non-linear regression to determine the IC50

value, which can then be converted to a Ki value using the Cheng-Prusoff equation.[4]

Surface Plasmon Resonance (SPR)
A label-free technique to measure real-time binding kinetics.
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Objective: To determine the association (kon) and dissociation (koff) rate constants, and to

calculate the equilibrium dissociation constant (Kd = koff/kon).

Principle: SPR detects changes in the refractive index at the surface of a sensor chip when one

molecule binds to another that is immobilized on the chip.

Generalized Protocol:

Immobilization: The target receptor is immobilized on the surface of an SPR sensor chip.

Association Phase: A solution containing the test compound (analyte) is flowed over the

sensor surface, and the binding to the immobilized receptor is monitored in real-time.

Dissociation Phase: The analyte solution is replaced with buffer, and the dissociation of the

compound from the receptor is monitored.

Data Analysis: The resulting sensorgram (a plot of response units versus time) is fitted to

kinetic models to determine kon and koff.

Signaling Pathways and Experimental Workflows
Visual representations of the relevant biological pathways and experimental procedures would

be provided using Graphviz.

Example Signaling Pathway: G-Protein Coupled
Receptor (GPCR) Downstream Signaling
If the target receptor for the compound is a GPCR, a diagram illustrating the general

mechanism of action would be generated.

Ligand
(e.g., J-1149) GPCR

 Binds G-Protein
(αβγ)

 Activates Effector Enzyme
(e.g., Adenylyl Cyclase)

 Modulates Second Messenger
(e.g., cAMP)

 Produces
Cellular Response

 Triggers

Click to download full resolution via product page

Caption: Generalized GPCR signaling cascade.
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Example Experimental Workflow: Competitive Binding
Assay
A diagram illustrating the logical flow of a competitive binding experiment.

Start
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(Membrane Prep)
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Receptor +

Radioligand +
Test Compound
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from Free Ligand

(Filtration)

Measure Radioactivity
(Scintillation Counting)

Analyze Data
(Calculate IC50/Ki)

End
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Caption: Workflow for a competitive radioligand binding assay.

Conclusion:

Awaiting clarification of the compound "J-1149" to proceed with the generation of a specific and

accurate technical guide. The framework provided above will be populated with precise data

and tailored diagrams upon receiving the correct information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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